Diethyl fluorophosphate

Catalog No.
S3340181
CAS No.
358-74-7
M.F
C4H10FO3P
M. Wt
156.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl fluorophosphate

CAS Number

358-74-7

Product Name

Diethyl fluorophosphate

IUPAC Name

1-[ethoxy(fluoro)phosphoryl]oxyethane

Molecular Formula

C4H10FO3P

Molecular Weight

156.09 g/mol

InChI

InChI=1S/C4H10FO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3

InChI Key

WXSIQKMFCCUZFJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)F

Canonical SMILES

CCOP(=O)(OCC)F

Diethyl fluorophosphate is an organophosphorus compound with the molecular formula C4H10FO3PC_4H_{10}FO_3P. This colorless liquid is notable for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function. Due to these properties, diethyl fluorophosphate has been used in various applications, including chemical warfare and scientific research. Its structure includes a phosphorus atom bonded to two ethyl groups and a fluorine atom, which contributes to its reactivity and biological activity.

  • Hydrolysis: In the presence of water, diethyl fluorophosphate hydrolyzes to produce diethyl phosphate and hydrogen fluoride. This reaction is significant in understanding its environmental degradation and toxicity.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, leading to various derivatives.
  • Oxidation and Reduction: Although less common, diethyl fluorophosphate can engage in oxidation and reduction reactions under specific conditions, contributing to its versatility in synthetic chemistry.

Diethyl fluorophosphate is primarily known for its role as a potent inhibitor of acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. Such activity makes it a valuable tool in neurobiology for studying enzyme kinetics and understanding the mechanisms of nerve agents. Additionally, its effects on the nervous system have implications for developing antidotes against organophosphate poisoning .

The synthesis of diethyl fluorophosphate can be achieved through several methods:

  • Reaction with Phosphorus Oxychloride: One common method involves reacting diethyl phosphite with phosphorus oxychloride, followed by fluorination using hydrogen fluoride or another fluorinating agent. This method yields diethyl fluorophosphate efficiently.
  • Alternative Routes: Other synthetic routes may involve different organophosphorus precursors or reagents, but the above method remains one of the most widely used due to its straightforwardness and effectiveness.

Diethyl fluorophosphate has a broad range of applications:

  • Scientific Research: It is utilized as a reagent in synthesizing other organophosphorus compounds and studying enzyme kinetics in neurobiology.
  • Medicine: The compound serves as a model for researching nerve agents and developing potential antidotes.
  • Agriculture: It is also used in developing pesticides and agrochemicals due to its biological activity against pests.

Research on diethyl fluorophosphate includes various interaction studies that focus on its effects on biological systems. These studies often investigate:

  • Enzyme Inhibition: The compound's ability to inhibit acetylcholinesterase has been extensively studied to understand its mechanism of action and potential therapeutic uses.
  • Toxicity Profiles: Investigations into the toxicity of diethyl fluorophosphate compared to other organophosphates provide insights into safety measures for handling this compound in laboratory and industrial settings .

Diethyl fluorophosphate shares similarities with several other organophosphorus compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dimethyl FluorophosphateC2H6FO3PC_2H_6FO_3PAnother potent acetylcholinesterase inhibitor; smaller size leads to different reactivity profiles.
Diisopropyl FluorophosphateC6H15FO3PC_6H_{15}FO_3PUsed in medical research; exhibits similar inhibitory properties but differs in steric hindrance due to larger alkyl groups.
Diethyl FluorophosphiteC4H10O2PC_4H_{10}O_2PLacks the fluorine atom; serves different roles in chemical synthesis without the same level of biological activity.

Diethyl fluorophosphate is unique due to its specific inhibitory potency against acetylcholinesterase and the nature of its interactions within biological systems, making it particularly valuable for both research and practical applications .

XLogP3

0.7

Other CAS

358-74-7

Wikipedia

Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI)

Dates

Modify: 2024-02-18

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